molecular formula C4HCl2F5O2 B1584360 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid CAS No. 375-07-5

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid

Cat. No. B1584360
CAS RN: 375-07-5
M. Wt: 246.94 g/mol
InChI Key: WVWCLNDERHVFSB-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid is a chemical compound with the molecular formula C4HCl2F5O2 and a molecular weight of 246.948 . It is used in the industry .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid consists of 4 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 5 fluorine atoms, and 2 oxygen atoms .

Scientific Research Applications

1. Synthesis and Application of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis, Characterization and Evaluation of 1,3,5-Triazine Aminobenzoic Acid Derivatives

  • Summary of the Application: 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity .
  • Methods of Application: The derivatives were prepared by conventional method or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield and higher purity .
  • Results or Outcomes: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Safety And Hazards

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid is classified as a skin corrosive, Category 1B . It causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCLNDERHVFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334477
Record name 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid

CAS RN

375-07-5
Record name 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Reactant of Route 2
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Reactant of Route 4
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Reactant of Route 5
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Reactant of Route 6
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid

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